Eriodictyol 7-glucuronide natural occurrence in plants
Eriodictyol 7-glucuronide natural occurrence in plants
An In-Depth Technical Guide to the Natural Occurrence of Eriodictyol 7-Glucuronide in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Eriodictyol 7-O-glucuronide is a flavonoid glycoside, the glucuronidated form of the flavanone eriodictyol.[1] While eriodictyol itself is well-known for its presence in citrus fruits and medicinal plants, its glucuronide conjugate holds significant interest due to its modified physicochemical properties, such as increased water solubility, which influences its bioavailability and metabolic fate.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of Eriodictyol 7-glucuronide in the plant kingdom, its biosynthesis, and the state-of-the-art methodologies for its extraction and quantification. We delve into the causality behind experimental choices, offering field-proven insights for professionals in natural product chemistry and drug development.
Introduction: The Significance of Glucuronidation
Eriodictyol is a flavanone abundant in citrus fruits, vegetables, and various medicinal plants, recognized for its potent antioxidant and anti-inflammatory properties.[3][4][5] In biological systems, flavonoids like eriodictyol undergo extensive phase II metabolism, with glucuronidation being a primary pathway.[6] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches a glucuronic acid moiety to a hydroxyl group on the flavonoid backbone.[2]
The formation of Eriodictyol 7-glucuronide at the 7-hydroxyl position is a critical transformation.[1][2] This conjugation increases the molecule's water solubility and molecular size, which is a key detoxification mechanism in animals, facilitating urinary and biliary excretion.[2][3] However, this compound is not merely a metabolite; it is also a natural constituent isolated directly from several plant species.[2][7][8] Understanding its distribution in plants is crucial for identifying new botanical sources and for quality control of herbal preparations.
Natural Occurrence in the Plant Kingdom
Phytochemical investigations have confirmed the presence of Eriodictyol 7-glucuronide as a natural constituent in a variety of plant families. Its occurrence is not as widespread as its aglycone, eriodictyol, but it is a significant component in specific species.
Documented Plant Sources
Detailed analyses have identified and isolated Eriodictyol 7-glucuronide from the following species. The table below summarizes these findings.
| Family | Species | Common Name | Reference(s) |
| Asteraceae | Chrysanthemum zawadskii var. latilobum | Gujeolcho | [2][8] |
| Cosmos sulphureus | Sulfur Cosmos | [7] | |
| Coreopsis tinctoria | Snow Chrysanthemum | [2][9] | |
| Staehelina uniflosculosa | - | [2] | |
| Lamiaceae | Dracocephalum jacutense | - | [2] |
| Dracocephalum rupestre | - | [2] | |
| Rosaceae | Crataegus x macrocarpa | Hawthorn | [10] |
Notably, Eriodictyol 7-O-β-D-glucuronide was isolated for the first time from a Crataegus (Hawthorn) species, specifically C. x macrocarpa, highlighting the potential for its discovery in other related medicinal plants.[10] In Chrysanthemum zawadskii var. latilobum, it has been identified as a potent anti-allergic compound.[8]
Distinction from Metabolites
It is critical to distinguish between Eriodictyol 7-glucuronide as a primary plant constituent and as a metabolite formed after ingestion of its precursors. For instance, eriocitrin (eriodictyol 7-O-rutinoside), which is abundant in lemons and oranges, is metabolized by gut microbiota to eriodictyol, which is then absorbed and converted to various glucuronide and sulfate conjugates in the body.[2][11][12][13] Therefore, while citrus consumption leads to the presence of Eriodictyol 7-glucuronide in plasma and urine, the compound itself is not typically reported as a major, direct component of citrus fruits in the same way eriocitrin is.[2][6]
Biosynthesis in Plants
The formation of Eriodictyol 7-glucuronide in plants follows the general flavonoid biosynthetic pathway, culminating in a specific glycosylation step.
-
Phenylpropanoid Pathway : The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce 4-coumaroyl-CoA.
-
Flavanone Synthesis : Chalcone synthase (CHS) catalyzes the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone intermediate. Chalcone isomerase (CHI) then cyclizes this intermediate to form a flavanone, such as naringenin.
-
Hydroxylation : Naringenin can be hydroxylated by flavonoid 3'-hydroxylase (F3'H) to produce eriodictyol.
-
Glucuronidation : The final step involves the transfer of a glucuronic acid moiety from a UDP-glucuronic acid (UDPGA) donor to the 7-hydroxyl group of eriodictyol. This reaction is catalyzed by a specific UDP-glucuronosyltransferase (UGT).
The specificity of the UGT enzyme is the causal factor determining the formation of the 7-O-glucuronide isomer. This enzymatic control ensures precise modification of the flavonoid core, altering its properties for storage, transport, or defense within the plant.
Methodologies for Extraction and Analysis
The accurate quantification of Eriodictyol 7-glucuronide from plant matrices requires robust and validated methodologies. The choice of technique is dictated by the research goal, whether it is qualitative identification, precise quantification for quality control, or metabolic profiling.
Extraction Protocols
The primary goal of extraction is to efficiently solubilize the target analyte from the solid plant material while minimizing the co-extraction of interfering substances. The polar nature of the glucuronide moiety governs the choice of solvents.
Protocol 1: Ultrasound-Assisted Extraction (UAE) This method is chosen for its efficiency and reduced extraction time compared to traditional maceration. Ultrasound waves create cavitation bubbles that collapse near the cell walls, enhancing solvent penetration and mass transfer.
-
Step 1: Sample Preparation : Air-dry the plant material (e.g., leaves, flowers) and grind it into a fine powder (e.g., 40-60 mesh size) to increase the surface area for extraction.
-
Step 2: Solvent Selection : Use a polar solvent such as 70-90% methanol or ethanol.[5] The water content helps to swell the plant material, improving solvent access.
-
Step 3: Extraction : Suspend the powdered plant material in the chosen solvent (e.g., a 1:20 solid-to-liquid ratio). Place the suspension in an ultrasonic bath.
-
Step 4: Sonication : Sonicate at a controlled temperature (e.g., 35 ± 5 °C) for a specified duration (e.g., 30-60 minutes).[5] Temperature control is crucial to prevent thermal degradation of the analyte.
-
Step 5: Filtration & Concentration : Filter the extract through paper (e.g., Whatman No. 1) to remove solid debris. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Step 6: Final Preparation : The resulting crude extract can be lyophilized for storage or redissolved in a suitable solvent for chromatographic analysis.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the standard for quantifying flavonoid glycosides.[5][14] For applications requiring higher sensitivity and selectivity, Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is the superior choice.[14]
Comparative Overview of Analytical Techniques
| Parameter | HPLC-UV | UPLC-MS/MS | Rationale & Causality |
| Linearity (R²) | > 0.999 | > 0.995 | Both methods provide excellent linearity, ensuring a direct proportional response between concentration and signal.[14] |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.5 - 2.0 ng/mL | UPLC-MS/MS is orders of magnitude more sensitive, making it essential for trace-level detection in complex matrices like plasma or low-abundance plant tissues.[14][15] |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 1.0 - 5.0 ng/mL | The lower LOQ of UPLC-MS/MS allows for accurate quantification of very small amounts of the analyte.[14][15] |
| Selectivity | Moderate | Very High | UV detection can be hampered by co-eluting compounds with similar chromophores. MS/MS provides exceptional selectivity by monitoring specific precursor-to-product ion transitions (MRM), virtually eliminating interferences.[14] |
| Cost & Complexity | Lower | Higher | HPLC-UV is a cost-effective and robust choice for routine quality control where analyte concentrations are sufficiently high.[14] UPLC-MS/MS requires a larger capital investment and more specialized expertise. |
Protocol 2: Validated HPLC-UV Quantification Method This protocol describes a self-validating system for the reliable quantification of Eriodictyol 7-glucuronide.
-
1. Instrumentation :
-
2. Reagents and Mobile Phase :
-
3. Chromatographic Conditions :
-
Elution : Gradient elution is necessary to resolve the analyte from other compounds in the extract. A typical gradient starts with a high percentage of aqueous phase (A) and gradually increases the organic phase (B).[9][14]
-
Example Gradient: 0-5 min, 15% B; 5-15 min, 15-65% B; 15-20 min, 65-100% B.[9]
-
-
Flow Rate : 1.0 mL/min.[9]
-
Detection Wavelength : Set detector at the absorption maximum for flavanones, typically around 280-288 nm.[9]
-
Injection Volume : 10-20 µL.[14]
-
-
4. Standard and Sample Preparation :
-
Standard Solutions : Prepare a stock solution of a certified Eriodictyol 7-glucuronide reference standard in methanol. Perform serial dilutions to create a calibration curve (e.g., 5-100 µg/mL).[14]
-
Sample Preparation : Dissolve the dried plant extract in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection to protect the column from particulates.
-
-
5. Method Validation (Trustworthiness) :
-
Linearity : Analyze calibration standards and plot peak area vs. concentration. The coefficient of determination (R²) must be > 0.999.[14]
-
Accuracy : Determine the recovery of a known amount of standard spiked into a sample matrix. Recovery should be within an acceptable range (e.g., 95-105%).[14]
-
Precision : Evaluate by repeatedly analyzing samples at different concentrations. The relative standard deviation (%RSD) for intra-day and inter-day precision should be < 5%.[14]
-
Conclusion
Eriodictyol 7-glucuronide, while known as a key metabolite of dietary flavanones, is also a naturally occurring constituent in several plant families, particularly Asteraceae and Lamiaceae. Its enhanced water solubility compared to its aglycone makes it a compound of high interest for bioavailability and formulation studies. This guide has provided an in-depth overview of its documented botanical sources, biosynthetic pathway, and robust, validated methodologies for its extraction and analysis. For researchers in drug discovery and natural product chemistry, the application of these high-integrity protocols is essential for the accurate identification and quantification of this promising flavonoid, paving the way for its potential use in functional foods and nutraceuticals.[2]
References
-
Khan, H., Ullah, H., Aschner, M., Cheang, W. S., & Akkol, E. K. (2020). Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. Evidence-Based Complementary and Alternative Medicine. Available from: [Link]
-
Dou, P., Yuan, T., Zhang, E., Wang, X., Ma, X., Liu, G., & Hao, L. (2022). Influences of Solubility and Vehicle Carriers on Eriodictyol Pharmacokinetics in Rats. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Li, Y., Wang, D., Wang, Y., Li, X., Wang, X., Guo, Y., & Li, F. (2016). Eriodictyol 7-O-β-D glucopyranoside from Coreopsis tinctoria Nutt. ameliorates lipid disorders via protecting mitochondrial function and suppressing lipogenesis. Experimental and Therapeutic Medicine. Available from: [Link]
-
Yáñez, J. A., Remsberg, C. M., Sayre, C. L., Forrest, M. L., & Davies, N. M. (2008). Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices. Biopharmaceutics & Drug Disposition. Available from: [Link]
-
Zhang, X., Li, X., Liu, Y., Wang, Y., & Zhou, J. (2025). Systematic Engineering of Eriodictyol-7-O-glucoside Biosynthetic Pathway through Enzyme Screening and Gene Regulation. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
ResearchGate. (2020). (PDF) Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone. Available from: [Link]
-
Liu, Y. M., Dong, L., & Liu, G. D. (2007). HPLC determination and pharmacokinetic study of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Foodstruct. (2024). Eriodictyol - Structure, Food Sources, Supplements, and Health Benefits. Foodstruct. Available from: [Link]
-
ACS Publications. (2022). Influences of Solubility and Vehicle Carriers on Eriodictyol Pharmacokinetics in Rats. Available from: [Link]
-
Liu, G., Dong, L., & Liu, Y. (2007). Simultaneous determination of homoeriodictyol-7-O-beta-D-Glccopyranoside and its metabolite homoeriodictyol in rat tissues and urine by liquid chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Zhang, M., Wang, F., Tian, L., & Li, Y. (2024). The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. Nutrients. Available from: [Link]
-
Semantic Scholar. (2024). The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol. Available from: [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Purification of Eriocitrin (Eriodictyol 7‐O Rutinoside) from Orange (Citrus Sinuses) Peel by Using Column Chromatography and I. Available from: [Link]
-
De Gruyter. (n.d.). Eriodictyol-7-glucoside and Other Phenolics in the Blue Fruits of Lasiauthus japonica. Available from: [Link]
-
Gangadhariah, M., Pardhi, T., Ravilla, J., Chandra, S., & Singh, S. A. (2022). Citrus nutraceutical eriocitrin and its metabolites are partial agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a molecular docking and molecular dynamics study. Journal of Biomolecular Structure & Dynamics. Available from: [Link]
-
Semantic Scholar. (1997). Isolation of eriocitrin (eriodictyol 7-rutinoside) from lemon fruit (Citrus limon Burm. f.) and its antioxidative activity. Available from: [Link]
-
SciELO. (n.d.). Phytochemical analysis of Vernonanthura tweedieana and a validated UPLC-PDA method for the quantification of eriodictyol. Available from: [Link]
-
Lifeasible. (n.d.). Eriodictyol 7-O-glucuronide. Lifeasible. Available from: [Link]
-
MDPI. (2020). Inhibitory Effects of Eriodictyol-7-O-β-d-glucuronide and 5,7-Dihydroxy-4-chromene Isolated from Chrysanthemum zawadskii var. latilobum in FcεRI-Mediated Human Basophilic KU812F Cell Activation. Available from: [Link]
Sources
- 1. CAS 133360-47-1: eriodictyol 7-glucuronide | CymitQuimica [cymitquimica.com]
- 2. Eriodictyol 7-glucuronide | 133360-47-1 | Benchchem [benchchem.com]
- 3. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodstruct.com [foodstruct.com]
- 5. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of selected chiral flavonoids: hesperetin, naringenin and eriodictyol in rats and their content in fruit juices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Eriodictyol 7-O-β-D glucopyranoside from Coreopsis tinctoria Nutt. ameliorates lipid disorders via protecting mitochondrial function and suppressing lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Eriodictyol 7-O-glucuronide | CAS:125535-06-0 | Manufacturer ChemFaces [chemfaces.com]
- 11. ijirset.com [ijirset.com]
- 12. Citrus nutraceutical eriocitrin and its metabolites are partial agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a molecular docking and molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Simultaneous determination of homoeriodictyol-7-O-beta-D-Glccopyranoside and its metabolite homoeriodictyol in rat tissues and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC determination and pharmacokinetic study of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
